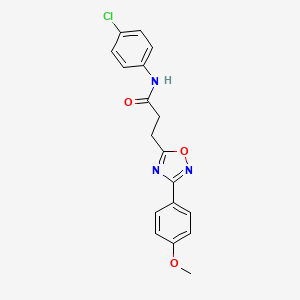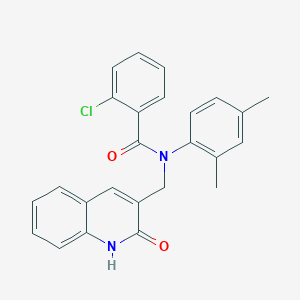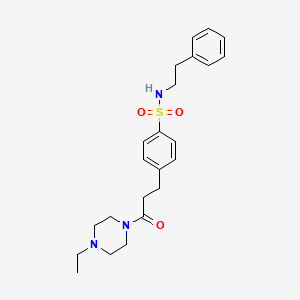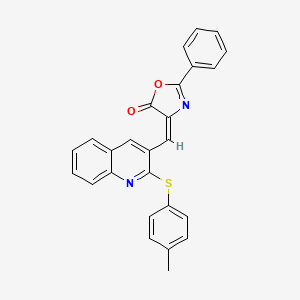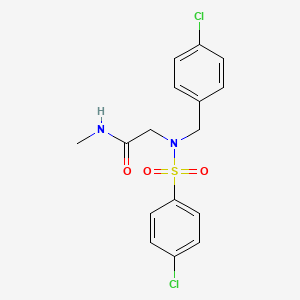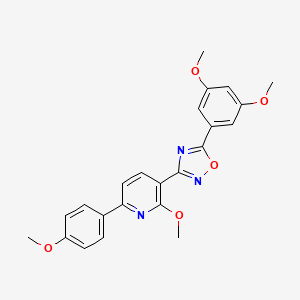
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the binding of the compound to specific target molecules. The compound can bind to metal ions, proteins, and enzymes, leading to changes in their conformation and activity. The binding of the compound to metal ions can result in the formation of fluorescent complexes, which can be used for imaging and sensing applications. The binding of the compound to proteins and enzymes can lead to the inhibition or activation of their activity, making it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule it binds to. The compound has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes it a potential drug candidate for the treatment of cancer and other diseases. The compound has also been shown to bind to DNA and RNA, leading to changes in their structure and function.
実験室実験の利点と制限
The advantages of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments include its high selectivity and sensitivity for target molecules, its fluorescent properties, and its potential as a drug candidate. The limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. These include the development of new synthesis methods to increase the yield and purity of the compound, the study of its toxicity and safety in vivo, the development of new applications for the compound in imaging and sensing, and the development of new drug candidates based on the compound's binding properties. Additionally, the study of the compound's interactions with metal ions, proteins, and enzymes can provide insights into their biological functions and potential therapeutic targets.
合成法
The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with chloro-N-propylbenzamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and chlorination steps. The purity of the synthesized compound can be increased by recrystallization or column chromatography.
科学的研究の応用
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been widely used in scientific research due to its diverse applications. The compound has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, the compound has been used as a tool for the study of protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)16-5-4-6-18(22)12-16)13-17-11-15-8-7-14(2)10-19(15)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJCBEHNWDGYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
